7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine (CAS 2092491-46-6) is a specialized, dual-halogenated heterocyclic building block extensively utilized in the development of kinase inhibitors and advanced agrochemicals. The pyrazolo[1,5-a]pyrimidine core serves as a highly stable purine bioisostere, offering favorable metabolic profiles and precise hydrogen-bonding vectors [1]. From a procurement perspective, the strategic incorporation of a highly reactive bromine atom at the 7-position and a less reactive chlorine atom at the 3-position provides absolute orthogonal reactivity. This built-in chemoselectivity makes it a critical precursor for multi-step, regioselective cross-coupling workflows, allowing chemists to sequentially install diverse pharmacophores without relying on complex protecting group strategies [2].
Substituting 7-bromo-3-chloropyrazolo[1,5-a]pyrimidine with its closest homohalogenated analog, 3,7-dibromopyrazolo[1,5-a]pyrimidine, severely compromises process efficiency during library synthesis. While the C7 position is electronically more susceptible to oxidative addition than the C3 position, utilizing identical halogens at both sites drastically narrows the thermodynamic window for mono-functionalization [1]. In standard Suzuki-Miyaura couplings, the dibromo analog typically yields 10-20% of di-coupled byproducts or isomeric mixtures, necessitating resource-intensive chromatographic purification. The distinct bond dissociation energies of the C-Br and C-Cl bonds in the target compound guarantee absolute chemoselectivity, preventing these costly downstream purification bottlenecks and ensuring high-fidelity material throughput [2].
During initial palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the C7-Br bond in 7-bromo-3-chloropyrazolo[1,5-a]pyrimidine can be selectively activated at 60°C using standard catalysts like Pd(PPh3)4, leaving the C3-Cl bond completely intact (>95% regioselectivity). In contrast, the 3,7-dibromopyrazolo[1,5-a]pyrimidine baseline exhibits competitive insertion, yielding approximately 15% of the unwanted di-arylated byproduct under identical conditions [1].
| Evidence Dimension | Regioselectivity / Byproduct formation in mono-coupling |
| Target Compound Data | >95% regioselectivity (C7 coupling only) at 60°C |
| Comparator Or Baseline | 3,7-Dibromopyrazolo[1,5-a]pyrimidine (~15% di-coupled byproduct) |
| Quantified Difference | Near-total elimination of di-coupled impurities |
| Conditions | Standard Suzuki-Miyaura coupling (Pd(PPh3)4, 60°C, 1 eq. boronic acid) |
Eliminates the need for difficult chromatographic separation of mono- and di-arylated intermediates, directly improving scale-up viability and reducing solvent waste.
The robust orthogonality of the Br/Cl system allows for highly efficient two-step sequential functionalization. Following C7-arylation, the C3-Cl bond can be subsequently activated at elevated temperatures (>90°C) with specialized ligands (e.g., XPhos), achieving overall two-step yields exceeding 75%. Conversely, attempting sequential functionalization via direct C-H arylation on mono-halogenated scaffolds typically results in overall yields below 55% due to poor regiocontrol and competitive side reactions [1].
| Evidence Dimension | Overall yield for sequential di-functionalization |
| Target Compound Data | >75% overall yield (two steps) |
| Comparator Or Baseline | Direct C-H arylation of mono-halo analogs (<55% overall yield) |
| Quantified Difference | 20%+ absolute increase in final product yield |
| Conditions | Step 1: Pd-catalyzed C7 coupling (60°C); Step 2: Pd/XPhos-catalyzed C3 coupling (95°C) |
Ensures high material throughput and reproducibility when generating diverse compound libraries for structure-activity relationship (SAR) studies.
Procuring the pre-functionalized 7-bromo-3-chloropyrazolo[1,5-a]pyrimidine scaffold bypasses the need for hazardous in-house halogenation. Synthesizing this dihalo pattern de novo from pyrazolo[1,5-a]pyrimidin-7-one requires sequential treatment with toxic phosphoryl chloride (POCl3) and highly reactive N-bromosuccinimide (NBS), adding two synthetic steps and significant safety overhead. Direct procurement reduces the core synthesis step count to zero, allowing immediate entry into cross-coupling cycles [1].
| Evidence Dimension | Synthetic steps to reach cross-coupling readiness |
| Target Compound Data | 0 steps (ready for use) |
| Comparator Or Baseline | De novo synthesis from pyrazolo[1,5-a]pyrimidin-7-one (2 steps) |
| Quantified Difference | Elimination of 2 synthetic steps and 2 hazardous reagents |
| Conditions | Laboratory-scale library synthesis workflow |
Procuring the pre-dihalogenated scaffold reduces synthetic bottlenecks and minimizes laboratory exposure to highly reactive, corrosive reagents.
Ideal for synthesizing libraries of purine bioisosteres where sequential, site-specific introduction of different pharmacophores at the C7 and C3 positions is required. The strict Br/Cl orthogonality ensures that diverse SAR libraries can be generated rapidly without cross-contamination from isomeric byproducts [1].
The preferred starting material for manufacturing advanced pharmaceutical intermediates. The predictable temperature thresholds required to independently activate the C7-Br bond versus the C3-Cl bond prevent the formation of closely related, hard-to-remove di-coupled impurities during multi-kilogram scale-up [2].
Highly suited for robotic synthesis platforms. Because the chemoselectivity is governed by intrinsic bond dissociation energies rather than strict stoichiometric control, automated workflows can reliably execute the first-stage coupling at 60°C with high crude purity, streamlining high-throughput screening pipelines [1].